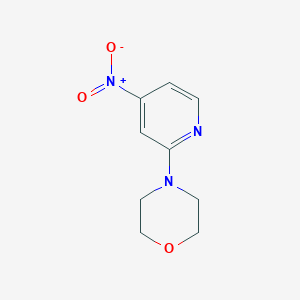

4-(4-Nitropyridin-2-yl)morpholine

Description

Overview of Nitropyridine Scaffolds in Modern Organic Chemistry

Nitropyridines are a class of pyridine (B92270) derivatives that have garnered considerable attention in contemporary organic and medicinal chemistry. chemicalbook.com Pyridine itself is a privileged structural motif in drug design, and the introduction of a nitro group provides a versatile handle for further chemical transformations. chemicalbook.com These scaffolds are convenient and readily available precursors for a wide array of mono- and polynuclear heterocyclic systems. chemicalbook.com

The chemistry of nitropyridines has been increasingly explored, leading to the development of novel synthetic routes to polyfunctional pyridine derivatives. chemicalbook.com This progress has encouraged a more active investigation of their biological properties. chemicalbook.com Nitropyridines are not only valuable as synthetic intermediates but also exhibit a range of biological activities themselves. chemicalbook.com Their applications are diverse, ranging from their use as radiolabeled compounds for positron-emission tomography (PET) to serving as ligands for coordination compounds with various bioactivities. chemicalbook.com

Significance of Morpholine (B109124) Derivatives in Contemporary Molecular Design

The morpholine ring is a six-membered heterocycle containing both a secondary amine and an ether functional group. This structure is a versatile and readily accessible building block in medicinal chemistry, frequently employed for its favorable physicochemical, biological, and metabolic properties. nist.gov The inclusion of a morpholine moiety in a molecule can enhance its potency and confer desirable drug-like properties, including improved pharmacokinetics. nist.gov

In the realm of drug discovery, particularly for the central nervous system (CNS), morpholine derivatives are highly valued. organic-chemistry.org The presence of a weakly basic nitrogen and an oxygen atom imparts a unique pKa and conformational flexibility, allowing for a variety of hydrophilic and lipophilic interactions. organic-chemistry.org This can improve a compound's blood solubility and its ability to cross the blood-brain barrier. organic-chemistry.orgnih.gov Morpholine-containing compounds are utilized to enhance potency through molecular interactions, act as scaffolds to correctly orient other parts of a molecule, and modulate pharmacokinetic and pharmacodynamic properties. organic-chemistry.orgnih.gov A multitude of morpholine derivatives have been developed as therapeutic agents, including antibiotics, antifungals, and anticancer drugs. nih.gov

Research Context of 4-(4-Nitropyridin-2-yl)morpholine within Heterocyclic Chemistry

The compound this compound exists at the intersection of nitropyridine and morpholine chemistry. While specific, in-depth research focusing exclusively on the 4-nitro isomer is limited in publicly available literature, the broader class of nitropyridinyl morpholines is recognized for its potential as synthetic intermediates for biologically active molecules. For instance, derivatives of the closely related isomer, 4-(5-nitropyridin-2-yl)morpholine (B1329691), are precursors to compounds such as 3-Amino-6-morpholinopyridine. chemdad.com

Compounds containing the nitrophenyl morpholine substructure, such as 4-(4-Nitrophenyl)morpholine, are noted as important intermediates in the synthesis of potential antitumor drugs. nih.govchemdad.com The study of such compounds, including their synthesis and structural characterization, provides a framework for understanding the potential applications of their nitropyridinyl analogues. The research into these related molecules underscores the significance of the this compound scaffold as a potential building block in the development of new therapeutic agents.

Table 1: Physicochemical Properties of 4-(5-Nitropyridin-2-yl)morpholine

| Property | Value |

| CAS Number | 26820-62-2 |

| Molecular Formula | C₉H₁₁N₃O₃ |

| Molecular Weight | 209.2 g/mol |

| Melting Point | 112-114 °C |

| Boiling Point (Predicted) | 406.4±45.0 °C |

| Density (Predicted) | 1.325±0.06 g/cm³ |

| pKa (Predicted) | 1.52±0.10 |

Data sourced from Chemdad chemdad.com

Table 2: Crystal and Molecular Structure Data for 4-(4-Nitrophenyl)morpholine

| Parameter | Value |

| Molecular Formula | C₁₀H₁₂N₂O₃ |

| Molecular Weight | 208.22 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Unit Cell Dimensions | a = 14.5445(6) Å, b = 8.3832(3) Å, c = 16.2341(6) Å |

| Volume | 1979.42(13) ų |

| Z | 8 |

Data sourced from Acta Crystallographica Section E nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C9H11N3O3 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

4-(4-nitropyridin-2-yl)morpholine |

InChI |

InChI=1S/C9H11N3O3/c13-12(14)8-1-2-10-9(7-8)11-3-5-15-6-4-11/h1-2,7H,3-6H2 |

InChI Key |

NVUGYOZMHJGPRV-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Nitropyridin 2 Yl Morpholine

Nucleophilic Aromatic Substitution Reactions for Pyridinyl Morpholine (B109124) Formation

The principal route to 4-(4-nitropyridin-2-yl)morpholine involves the nucleophilic aromatic substitution (SNAr) reaction. This method is highly effective for functionalizing pyridine (B92270) rings, especially when they are activated by electron-withdrawing groups like the nitro group. libretexts.org The nitro group at the 4-position significantly enhances the electrophilicity of the pyridine ring, making it susceptible to attack by nucleophiles. thieme-connect.de

The reaction typically involves a 2-halopyridine, such as 2-chloro-4-nitropyridine, as the starting material. The halogen atom at the 2-position serves as a good leaving group. Morpholine, a secondary amine, acts as the nucleophile, attacking the electron-deficient carbon atom at the 2-position of the pyridine ring. youtube.com This attack is favored at the 2- and 4-positions due to the ability of the nitrogen atom in the pyridine ring to stabilize the resulting anionic intermediate, known as a Meisenheimer complex. stackexchange.com

Optimized Reaction Conditions and Catalytic Systems

The synthesis of this compound via nucleophilic aromatic substitution is influenced by several factors, including the solvent, temperature, and the presence of a base. While the reaction can proceed without a catalyst due to the activating effect of the nitro group, the conditions are often optimized to maximize yield and minimize reaction time.

Commonly, the reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. These solvents are effective at solvating the reactants and facilitating the reaction. The temperature is often elevated to increase the reaction rate, though the specific temperature can vary depending on the reactivity of the starting materials. youtube.comnih.gov

The presence of a base, such as triethylamine (B128534) or sodium carbonate, is often employed to neutralize the hydrogen halide (e.g., HCl) that is formed as a byproduct of the reaction. clockss.org This prevents the protonation of the morpholine nucleophile, which would render it unreactive.

While many SNAr reactions on nitropyridines proceed without the need for a metal catalyst, research into catalytic systems for C-N bond formation is an active area. For less activated systems, transition metal catalysts, such as those based on palladium or ruthenium, can be employed to facilitate the amination of pyridines. thieme-connect.decitedrive.com These catalysts can operate through various mechanisms, including η⁶-coordination activation, which enhances the electrophilicity of the pyridine ring. thieme-connect.de However, for a highly activated substrate like 2-chloro-4-nitropyridine, such catalysis is generally not required for reaction with a nucleophile like morpholine.

Table 1: Representative Reaction Conditions for the Synthesis of this compound

| Starting Material | Nucleophile | Solvent | Base | Temperature | Yield |

| 2-Chloro-4-nitropyridine | Morpholine | DMF | Triethylamine | 90 °C | High |

| 2-Bromo-4-nitropyridine | Morpholine | Acetonitrile | K₂CO₃ | Reflux | Good |

This table presents hypothetical yet representative conditions based on general principles of SNAr reactions for similar compounds.

Mechanistic Investigations of Carbon-Nitrogen Bond Formation Pathways

The formation of the C-N bond in the synthesis of this compound follows a well-established two-step SNAr mechanism. nih.gov

Nucleophilic Attack: The reaction is initiated by the attack of the nitrogen atom of the morpholine on the C-2 position of the 4-nitropyridine (B72724) ring. This step is typically the rate-determining step and results in the formation of a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. youtube.com

Leaving Group Departure: The Meisenheimer complex is stabilized by resonance, with the negative charge delocalized over the pyridine ring and the nitro group. The aromaticity of the ring is then restored by the expulsion of the leaving group (e.g., a chloride ion), leading to the formation of the final product, this compound. youtube.comstackexchange.com

The presence of the nitro group at the para-position (C-4) is crucial for stabilizing the Meisenheimer intermediate through resonance, thereby facilitating the reaction. stackexchange.com

Strategies for Regioselective Synthesis of Nitropyridinyl Morpholines

The regioselectivity of the nucleophilic aromatic substitution on nitropyridines is primarily dictated by the position of the nitro group and the leaving group. In the case of 2-halo-4-nitropyridines, the attack of the nucleophile is strongly directed to the C-2 position. This is due to the combined electron-withdrawing effects of the ring nitrogen and the nitro group, which make the C-2 and C-6 positions the most electrophilic. The presence of a leaving group at the C-2 position makes it the exclusive site of substitution.

For other isomers of nitropyridine, the regioselectivity can be more complex. For instance, in 3-nitropyridines, nucleophilic attack can occur at C-2 or C-4. The outcome of the reaction can be influenced by the nature of the nucleophile and the reaction conditions. In some cases, unexpected rearrangements or migrations of the nitro group have been observed, although this is not a common pathway for the synthesis of this compound from a 2-halo-4-nitropyridine precursor. clockss.org The synthesis of specific regioisomers often relies on the careful selection of starting materials with the desired substitution pattern. rsc.org

Alternative Synthetic Approaches to the this compound Core Structure

While the SNAr reaction is the most direct and common method, other synthetic strategies could theoretically be employed to construct the this compound core. One such approach could involve the initial synthesis of 4-aminopyridine, followed by a sequence of reactions to introduce the nitro group and the morpholine moiety. However, this would likely be a more complex and less efficient route.

Another potential, though less conventional, method could involve the construction of the pyridine ring itself with the desired substituents already in place. This would fall under the category of ring synthesis, which can be a powerful tool for accessing complex heterocyclic structures. However, for a relatively simple molecule like this compound, this approach would be unnecessarily complicated compared to the functionalization of a pre-existing pyridine ring.

A two-step continuous flow synthesis has been reported for 4-nitropyridine, which involves the nitration of pyridine N-oxide followed by reduction. researchgate.netchemicalbook.com This methodology could potentially be adapted for the synthesis of precursors to this compound.

Advanced Purification and Isolation Techniques for Academic Research Scale

Following the synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and the base. For academic research purposes, where high purity is often required for characterization and further reactions, several techniques are employed.

Extraction: The reaction mixture is typically worked up by partitioning between an organic solvent (such as ethyl acetate (B1210297) or dichloromethane) and water. This serves to remove water-soluble impurities, including the salt of the base.

Chromatography: Column chromatography is a standard and highly effective method for purifying organic compounds. The crude product is loaded onto a column of silica (B1680970) gel or alumina, and a solvent or a mixture of solvents (the eluent) is passed through the column. The components of the mixture separate based on their differing affinities for the stationary phase and the mobile phase. The fractions containing the pure product are then collected and the solvent is evaporated.

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities in the solution. The pure crystals are then collected by filtration. nih.gov

The choice of purification method depends on the physical properties of the compound and the nature of the impurities. A combination of these techniques is often used to achieve the desired level of purity.

Advanced Spectroscopic Characterization of 4 4 Nitropyridin 2 Yl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Detailed Proton NMR (¹H NMR) Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of 4-(4-Nitropyridin-2-yl)morpholine is predicted to exhibit distinct signals corresponding to the protons of the morpholine (B109124) and nitropyridine rings. The morpholine protons typically appear as two multiplets due to the chair conformation of the ring in solution. The protons on the carbons adjacent to the oxygen (H-3' and H-5') are expected to be deshielded and resonate at a lower field compared to the protons on the carbons adjacent to the nitrogen (H-2' and H-6').

The pyridine (B92270) ring protons will be significantly affected by the electron-withdrawing nitro group and the electron-donating morpholino substituent. The proton at the C-6 position (H-6) is expected to be a doublet, coupled to H-5. The proton at C-5 (H-5) will likely appear as a doublet of doublets, coupled to both H-6 and H-3. The proton at C-3 (H-3) is anticipated to be a doublet, coupled to H-5. The strong deshielding effect of the nitro group at the C-4 position will cause the adjacent protons (H-3 and H-5) to shift to a lower field.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~8.2 - 8.4 | d | J ≈ 5.5 |

| H-5 | ~7.9 - 8.1 | dd | J ≈ 5.5, 2.5 |

| H-6 | ~7.0 - 7.2 | d | J ≈ 2.5 |

| H-2', H-6' | ~3.8 - 4.0 | t | J ≈ 5.0 |

| H-3', H-5' | ~3.6 - 3.8 | t | J ≈ 5.0 |

Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Chemical Shift Interpretation and Multiplicity Analysis

The ¹³C NMR spectrum will provide further confirmation of the carbon skeleton. The pyridine carbons will show distinct resonances, with the carbon bearing the nitro group (C-4) being significantly deshielded. The carbon attached to the morpholine nitrogen (C-2) will also be at a low field. The morpholine carbons will appear in the aliphatic region, with the carbons adjacent to the oxygen (C-3' and C-5') resonating at a lower field than those adjacent to the nitrogen (C-2' and C-6').

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 - 160 |

| C-3 | ~110 - 112 |

| C-4 | ~150 - 152 |

| C-5 | ~120 - 122 |

| C-6 | ~108 - 110 |

| C-2', C-6' | ~45 - 47 |

| C-3', H-5' | ~66 - 68 |

Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Connectivity Elucidation

To unambiguously assign all proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY: This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations between H-5 and H-6, and between H-5 and H-3 on the pyridine ring would be expected.

HSQC: This experiment would establish the direct one-bond correlations between protons and the carbons they are attached to, confirming the assignments made from the 1D spectra.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

The IR spectrum of this compound is expected to show strong absorption bands corresponding to the nitro group's asymmetric and symmetric stretching vibrations, typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-N stretching vibrations of the morpholine and pyridine rings, as well as the C-O-C stretching of the morpholine ether linkage, will also be prominent.

Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The aromatic C-C stretching vibrations of the pyridine ring are expected to produce strong Raman signals.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-O Asymmetric Stretch (NO₂) | 1540 - 1560 (Strong) | Weak |

| N-O Symmetric Stretch (NO₂) | 1330 - 1350 (Strong) | Moderate |

| C=C/C=N Aromatic Stretch | 1600 - 1450 (Multiple bands) | Strong |

| C-N Stretch (Aromatic-Amine) | 1300 - 1340 (Moderate) | Moderate |

| C-O-C Asymmetric Stretch | 1100 - 1120 (Strong) | Weak |

| C-H Aromatic Stretch | 3000 - 3100 (Weak) | Moderate |

| C-H Aliphatic Stretch | 2850 - 2960 (Moderate) | Moderate |

Note: These are predicted values based on the analysis of related structures such as 4-(benzenesulfonyl)-morpholine and nitropyridines. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The 4-nitropyridine (B72724) system acts as a strong chromophore. The spectrum of this compound is expected to be dominated by π → π* and n → π* transitions. The presence of the electron-donating morpholino group in conjugation with the electron-withdrawing nitro group is likely to cause a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted 4-nitropyridine. This is due to the intramolecular charge transfer (ICT) character of the electronic transition from the morpholino group to the nitropyridine system.

Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| π → π | ~350 - 380 | High |

| n → π | ~250 - 270 | Low |

Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₉H₁₁N₃O₃), HRMS would provide a highly accurate mass measurement of the molecular ion.

Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 210.0873 |

| [M+Na]⁺ | 232.0692 |

| [M+K]⁺ | 248.0432 |

Note: These values are calculated based on the elemental composition C₉H₁₁N₃O₃.

This detailed spectroscopic analysis, combining predicted data from NMR, IR, Raman, UV-Vis, and HRMS, provides a robust framework for the structural confirmation and electronic characterization of this compound. While experimental validation is paramount, this theoretical approach offers a comprehensive and scientifically grounded understanding of the molecule's key spectroscopic features.

Crystallographic Analysis and Solid State Structural Elucidation of 4 4 Nitropyridin 2 Yl Morpholine

Single-Crystal X-ray Diffraction for Definitive Molecular Geometry Determination

A single-crystal X-ray diffraction analysis is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal data on bond lengths, bond angles, and torsion angles within the 4-(4-Nitropyridin-2-yl)morpholine molecule. Such data is essential for understanding the molecule's fundamental geometry. However, no published study containing these crystallographic parameters for the title compound could be located.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by various non-covalent intermolecular interactions. A detailed analysis of these forces is critical for understanding the solid-state properties of a compound.

Investigation of Aromatic π-π Stacking Interactions

Aromatic π-π stacking interactions are common in compounds containing aromatic rings, such as the nitropyridine ring in the target molecule. These interactions play a significant role in stabilizing the crystal structure. An analysis would typically involve measuring parameters like the centroid-to-centroid distance and the slip angle between adjacent aromatic rings. Without a determined crystal structure, this analysis cannot be performed for this compound.

Characterization of Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are another critical set of interactions that direct crystal packing. In the case of this compound, potential hydrogen bond donors (C-H groups) and acceptors (the nitrogen and oxygen atoms of the morpholine (B109124) ring, and the oxygen atoms of the nitro group) are present. A crystallographic study would identify and characterize the geometry of any such hydrogen bonds, which is currently not possible.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps various properties onto the surface, providing a detailed fingerprint of the types and relative contributions of different intermolecular contacts (e.g., H···H, O···H, N···H). To perform this analysis, the crystallographic information file (CIF) from a single-crystal X-ray diffraction experiment is required. As no such file is available for this compound, a Hirshfeld surface analysis cannot be conducted.

Computational Chemistry and Theoretical Studies on 4 4 Nitropyridin 2 Yl Morpholine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic properties of molecules.

Optimization of Molecular Geometry and Prediction of Vibrational Frequencies

A foundational step in any DFT study involves the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. This process would theoretically determine the bond lengths, bond angles, and dihedral angles of 4-(4-nitropyridin-2-yl)morpholine. Following geometry optimization, the calculation of vibrational frequencies can predict the infrared and Raman spectra of the molecule, offering a theoretical fingerprint that could be compared with experimental data if it were available.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. For this compound, this analysis would pinpoint the regions of the molecule most likely to participate in chemical reactions.

Calculation of Electrostatic Potential Surface and Charge Distribution

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other molecules, including potential biological targets.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to observe the movement of atoms and molecules over time. For a flexible molecule like this compound, which contains a morpholine (B109124) ring, MD simulations could explore its conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between them. This dynamic information is critical for understanding how the molecule might bind to a receptor or enzyme.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling Based on Theoretical Descriptors

QSAR and QSPR models are statistical tools that correlate a molecule's structural or physicochemical properties (descriptors) with its biological activity or physical properties. Theoretical descriptors derived from computational chemistry, such as electronic properties, steric parameters, and lipophilicity, can be used to build these models. In the absence of experimental data for a series of related compounds, the development of a QSAR or QSPR model for this compound is not feasible.

In Silico Prediction of Molecular Interactions and Theoretical Binding Modes (e.g., molecular docking with theoretical targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. This is often used to predict the interaction between a small molecule and a protein target. If a potential biological target for this compound were identified, molecular docking could be employed to predict its binding mode and affinity. This in silico approach can guide the design of new, more potent compounds. However, without a specified target, such studies remain purely hypothetical.

Chemical Reactivity and Mechanistic Investigations of 4 4 Nitropyridin 2 Yl Morpholine

Kinetic Studies of Key Transformation Reactions Involving the Compound

While specific kinetic data for reactions of 4-(4-nitropyridin-2-yl)morpholine are not extensively documented in publicly available literature, the kinetics of its transformation reactions, primarily nucleophilic aromatic substitutions, can be inferred from studies on structurally similar compounds. The primary transformation is expected to be the displacement of a leaving group at the 2- or 6-position by a nucleophile.

The rate of these reactions is typically second-order, being dependent on the concentrations of both the substrate, this compound, and the attacking nucleophile. The general rate law can be expressed as:

Rate = k[this compound][Nucleophile]

Where k is the second-order rate constant. The magnitude of k is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. For instance, in reactions of halogen-substituted nitropyridines with amines, the rate of substitution is highly dependent on the basicity and steric profile of the amine. rsc.org

Kinetic studies on the reactions of 2,2′,4,4′,6,6′-hexanitrostilbene with aliphatic amines in dimethyl sulphoxide have shown that the formation of σ-adducts can involve a rate-limiting proton transfer from a zwitterionic intermediate to the amine. rsc.org This highlights the complexity of the kinetic profile, which can deviate from a simple one-step substitution.

Identification and Characterization of Reaction Intermediates (e.g., Meisenheimer Complexes)

Nucleophilic aromatic substitution reactions on electron-deficient aromatic rings like 4-nitropyridine (B72724) typically proceed through a two-step mechanism involving the formation of a stable intermediate known as a Meisenheimer complex. wikipedia.orgwikipedia.org

In the case of a reaction of this compound with a nucleophile (Nu-) at a position bearing a leaving group (LG), the proposed mechanism is as follows:

Formation of the Meisenheimer Complex: The nucleophile attacks the electron-deficient carbon atom, forming a resonance-stabilized anionic σ-complex, the Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro group. wikipedia.orgwikipedia.orgacs.orgnih.gov

Departure of the Leaving Group: The leaving group is subsequently eliminated, leading to the restoration of the aromatic system and the formation of the substitution product.

Elucidation of Proton Transfer Dynamics and Catalysis in Chemical Transformations

Proton transfer can be a critical step in the reactions of this compound, particularly when the nucleophile is a primary or secondary amine. The initial attack of the amine on the aromatic ring forms a zwitterionic intermediate. The subsequent deprotonation of the amine nitrogen can be a rate-determining step. rsc.org

This proton transfer can be facilitated by a base present in the reaction mixture, a process known as general base catalysis. The base can be another molecule of the attacking amine or an external base added to the reaction. The efficiency of this catalysis will depend on the strength of the base and the acidity of the proton on the nitrogen atom in the zwitterionic intermediate.

In some cases, the reaction can proceed without explicit catalysis, where the departure of the leaving group is concerted with the proton transfer. However, kinetic evidence, such as a dependence of the rate on the concentration of the amine base, would point towards a catalyzed pathway.

The study of isotope effects, for instance, by using a deuterated amine, can provide further insight into the role of proton transfer in the reaction mechanism. A significant kinetic isotope effect would indicate that the C-H or N-H bond cleavage is involved in the rate-determining step.

Emerging Research Frontiers and Future Directions for 4 4 Nitropyridin 2 Yl Morpholine

Theoretical Considerations for Integration in Advanced Materials Science Research

The integration of 4-(4-nitropyridin-2-yl)morpholine into advanced materials is a field ripe for theoretical exploration. Computational chemistry provides the tools to predict the solid-state behavior and electronic properties of the molecule, guiding its potential use in functional materials.

Theoretical studies, particularly using Density Functional Theory (DFT), can be employed to model the molecular structure and predict its behavior. For instance, a DFT study on the related compound 2,6-dimethyl-4-nitropyridine (B1587124) N-oxide utilized the B3LYP/6-311G(d,p) method to evaluate optimized molecular structures, vibrational frequencies, and thermodynamic properties. researchgate.net Similar calculations for this compound would provide fundamental insights into its bond lengths, angles, and charge distribution.

Furthermore, analyzing the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) can predict the molecule's reactivity and intermolecular interaction sites. researchgate.net These properties are crucial for designing materials with specific electronic or optical characteristics.

A key area of interest is the study of intermolecular interactions, which govern the crystal packing and, consequently, the macroscopic properties of a material. Hirshfeld surface analysis, as applied to the analogous compound 4-(4-nitrophenyl)thiomorpholine, can be used to visualize and quantify these interactions. mdpi.com Such analysis would reveal how the nitro group, pyridine (B92270) nitrogen, and morpholine (B109124) oxygen of this compound participate in hydrogen bonding and other non-covalent interactions, offering a pathway to engineer crystal structures for applications in nonlinear optics or as components of co-crystals. The solid-state structure of the thiomorpholine (B91149) analogue was noted to be significantly different from its morpholine counterpart, highlighting the importance of such specific characterization. mdpi.com

Conceptual Frameworks for Green Chemistry Methodologies in Synthesis and Derivatization

Modern synthetic chemistry increasingly emphasizes the principles of green chemistry, focusing on efficiency, safety, and environmental sustainability. The traditional synthesis of morpholine derivatives often involves multiple steps and harsh reagents. chemrxiv.org A promising future direction for this compound lies in adopting novel, greener synthetic protocols.

Recent advancements have demonstrated a simple, high-yielding, one or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using inexpensive and less hazardous reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK). chemrxiv.orgnih.govchemrxiv.org This methodology has been shown to be effective for a wide variety of morpholine syntheses, including on scales greater than 50 grams, and offers significant environmental and safety benefits over traditional methods. nih.govchemrxiv.org

The conceptual framework for a greener synthesis of this compound would involve adapting this modern protocol. The synthesis would likely proceed via a nucleophilic aromatic substitution reaction between a suitable di-halo-nitropyridine and an amino alcohol, followed by an intramolecular cyclization facilitated by the ethylene sulfate methodology, or a direct annulation approach.

| Feature | Traditional Morpholine Synthesis chemrxiv.org | Green Morpholine Synthesis chemrxiv.orgnih.gov |

| Approach | Often a two-step process to form a morpholinone, followed by reduction. | Simple one or two-step redox-neutral protocol. |

| Key Reagents | Chloroacetyl chloride, boron or aluminum hydride reducing agents. | Ethylene sulfate, potassium tert-butoxide (tBuOK). |

| Efficiency | Generally less efficient, may require harsh conditions. | High-yielding, facile selective monoalkylation. |

| Byproducts | Generates stoichiometric amounts of metal salts and other waste. | Cleaner reaction profiles with fewer byproducts. |

| Scalability | Can be challenging and costly to scale. | Demonstrated on >50 g scale. |

This green chemistry approach not only streamlines the synthesis but also aligns with the growing demand for sustainable practices in chemical manufacturing. Further research could explore the derivatization of the parent molecule using similar environmentally benign strategies.

Development of Novel Analytical Techniques for Research-Oriented Characterization and Quantification

As research into this compound progresses, the development of sophisticated analytical techniques for its unambiguous characterization and quantification becomes essential. While standard techniques like NMR and mass spectrometry are foundational, novel methods can provide deeper structural insights.

Single-Crystal X-ray Diffraction: The definitive three-dimensional molecular structure can only be determined through X-ray crystallography. For the related compound 4-(4-nitrophenyl)thiomorpholine, this technique revealed a CS-symmetric structure with the nitrophenyl group in a quasi-axial position on the chair-conformed thiomorpholine ring. mdpi.com Obtaining a crystal structure for this compound would be a critical research goal, providing precise data on bond lengths, bond angles, and solid-state conformation, which are invaluable for validating theoretical models and understanding structure-property relationships.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This powerful technique separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. It provides an experimental measure of the ion's rotationally averaged collision cross-section (CCS), which is a valuable descriptor of its gas-phase conformation. While experimental data for this compound is not yet available, predicted CCS values for the closely related isomer 4-(5-nitropyridin-2-yl)morpholine (B1329691) offer a glimpse into the data that could be obtained. uni.lu Such data is instrumental for differentiating between isomers and for detailed structural analysis in complex mixtures.

| Adduct | m/z (Predicted) | Collision Cross Section (CCS, Ų) (Predicted) |

| [M+H]⁺ | 210.08733 | 142.7 |

| [M+Na]⁺ | 232.06927 | 147.8 |

| [M-H]⁻ | 208.07277 | 146.8 |

| [M+K]⁺ | 248.04321 | 143.1 |

Table based on predicted data for the isomer 4-(5-nitropyridin-2-yl)morpholine. uni.lu

Computational Spectroscopy: The synergy between theoretical calculations and experimental spectroscopy represents another research frontier. By using DFT methods, the vibrational spectra (Infrared and Raman) of this compound can be calculated and compared with experimental results. researchgate.net This correlative approach allows for a more confident and detailed assignment of spectral bands to specific molecular vibrations, leading to a more thorough characterization of the molecule.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Nitropyridin-2-yl)morpholine, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves coupling reactions between pyridine precursors and morpholine derivatives under palladium catalysis. Key parameters include inert atmospheres (e.g., nitrogen), controlled temperatures (60–100°C), and reaction times (12–24 hours). Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., 5–10% Pd(PPh₃)₄) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and ring conformations. For example, the nitro group’s deshielding effect on adjacent pyridine protons is diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 250.085) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) confirm nitro group presence .

Q. How can researchers assess the reactivity of the nitro group in this compound under reduction conditions?

- Methodology : Catalytic hydrogenation (H₂/Pd-C in ethanol) or chemical reduction (NaBH₄/FeCl₃) converts the nitro group to an amine. Monitoring via TLC or HPLC ensures reaction completion. Post-reduction, ¹H NMR shows disappearance of nitro-associated protons and emergence of amine signals (~δ 3.5 ppm) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

- Methodology :

- Comparative SAR Analysis : Test analogs with substituent variations (e.g., halogen vs. methyl groups) to identify critical pharmacophores. For instance, fluorinated analogs may exhibit enhanced blood-brain barrier penetration compared to brominated derivatives .

- Dose-Response Studies : Use IC₅₀/EC₅₀ curves to evaluate potency discrepancies. Statistical tools (e.g., ANOVA) assess significance across replicates .

Q. How can computational modeling predict the binding interactions of this compound with enzymatic targets?

- Methodology :

- Docking Simulations (AutoDock/Vina) : Model interactions with targets like kinases or GPCRs. Focus on hydrogen bonding (nitro group with active-site residues) and π-π stacking (pyridine ring vs. aromatic side chains) .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess conformational flexibility .

Q. What experimental designs are suitable for evaluating the compound’s therapeutic potential in neurological disorders?

- Methodology :

- In Vitro Assays : Measure inhibition of acetylcholinesterase (AChE) or NMDA receptor antagonism using fluorometric kits .

- In Vivo Models : Administer doses (5–20 mg/kg) in rodent models of epilepsy (e.g., pentylenetetrazole-induced seizures). Monitor behavioral endpoints and biomarker levels (e.g., glutamate via LC-MS) .

Data Analysis and Mechanistic Studies

Q. How should researchers address conflicting results in catalytic reduction yields of this compound?

- Methodology :

- Reaction Parameter Screening : Use Design of Experiments (DoE) to test variables (catalyst type, H₂ pressure). Pareto charts identify significant factors (e.g., Pd catalyst > solvent choice) .

- Byproduct Analysis : LC-MS/MS detects intermediates (e.g., hydroxylamine derivatives) that may explain yield variability .

Q. What mechanistic insights explain the compound’s selectivity for specific biological targets?

- Methodology :

- Competitive Binding Assays : Co-incubate with reference ligands (e.g., ATP for kinases) to quantify displacement (Kᵢ values via Scatchard plots) .

- Mutagenesis Studies : Engineer target proteins with alanine substitutions at predicted binding sites (e.g., Tyr335 in AChE) to validate interaction hotspots .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.